molecular formula C17H21O2P B4883278 3-[bis(4-methylphenyl)phosphoryl]-1-propanol

3-[bis(4-methylphenyl)phosphoryl]-1-propanol

Cat. No. B4883278
M. Wt: 288.32 g/mol
InChI Key: WQDSIMIOVOLDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[bis(4-methylphenyl)phosphoryl]-1-propanol, also known as BMPP, is a chemical compound that has been widely used in scientific research due to its unique properties. BMPP is a phosphatase inhibitor that has been shown to have a significant impact on various biochemical and physiological processes in the body. In

Mechanism of Action

3-[bis(4-methylphenyl)phosphoryl]-1-propanol works by inhibiting the activity of phosphatases, which are enzymes that remove phosphate groups from proteins and other molecules. By inhibiting the activity of phosphatases, 3-[bis(4-methylphenyl)phosphoryl]-1-propanol can disrupt various signaling pathways and alter the activity of proteins and other molecules in the body. This can lead to changes in gene expression, metabolism, and other biochemical and physiological processes.
Biochemical and Physiological Effects:
3-[bis(4-methylphenyl)phosphoryl]-1-propanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, modulate the activity of neurotransmitters in the brain, and regulate the immune response. 3-[bis(4-methylphenyl)phosphoryl]-1-propanol has also been shown to have an impact on glucose metabolism and insulin signaling, which could have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[bis(4-methylphenyl)phosphoryl]-1-propanol in lab experiments is its ability to selectively inhibit the activity of phosphatases. This allows researchers to investigate the role of specific phosphatases in various biochemical and physiological processes. However, one limitation of using 3-[bis(4-methylphenyl)phosphoryl]-1-propanol is that it can have off-target effects on other enzymes and molecules in the body. This can make it difficult to interpret the results of experiments and determine the specific effects of 3-[bis(4-methylphenyl)phosphoryl]-1-propanol on the system being studied.

Future Directions

There are several areas of research where 3-[bis(4-methylphenyl)phosphoryl]-1-propanol could be further investigated. One area is the role of specific phosphatases in various disease states, such as cancer and neurodegenerative diseases. Another area is the development of more selective phosphatase inhibitors that can target specific phosphatases without affecting other enzymes and molecules in the body. Additionally, the use of 3-[bis(4-methylphenyl)phosphoryl]-1-propanol in combination with other drugs or therapies could be explored as a potential treatment for various diseases.

Synthesis Methods

3-[bis(4-methylphenyl)phosphoryl]-1-propanol can be synthesized using a variety of methods, including the reaction of 4-methylphenylphosphonic dichloride with 3-hydroxypropan-1-ol. This reaction takes place in the presence of a base such as triethylamine and produces 3-[bis(4-methylphenyl)phosphoryl]-1-propanol as a white solid with a melting point of 182-184°C. Other methods of synthesis include the reaction of 4-methylphenylphosphonic acid with 3-chloropropan-1-ol and the reaction of 4-methylphenylphosphonic acid with 3-hydroxypropan-1-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide.

Scientific Research Applications

3-[bis(4-methylphenyl)phosphoryl]-1-propanol has been widely used in scientific research as a phosphatase inhibitor. It has been shown to inhibit the activity of various phosphatases, including protein tyrosine phosphatases, acid phosphatases, and alkaline phosphatases. 3-[bis(4-methylphenyl)phosphoryl]-1-propanol has also been shown to have a significant impact on various biochemical and physiological processes, including cell signaling, gene expression, and metabolism. Some of the areas of research where 3-[bis(4-methylphenyl)phosphoryl]-1-propanol has been used include cancer research, neurobiology, and immunology.

properties

IUPAC Name

3-bis(4-methylphenyl)phosphorylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21O2P/c1-14-4-8-16(9-5-14)20(19,13-3-12-18)17-10-6-15(2)7-11-17/h4-11,18H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDSIMIOVOLDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(CCCO)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Bis(4-methylphenyl)phosphoryl]propan-1-ol

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